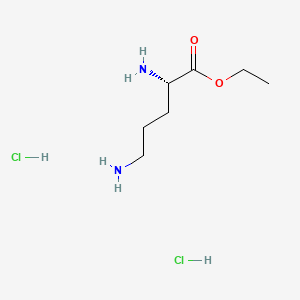

Ethyl L-ornithine dihydrochloride

Beschreibung

BenchChem offers high-quality Ethyl L-ornithine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl L-ornithine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDABGPSQJJTDH-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233804 | |

| Record name | Ethyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84772-29-2 | |

| Record name | Ethyl L-ornithine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Inhibition of Polyamine Biosynthesis: The Role and Validation of Ornithine Decarboxylase Inhibitors

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

This guide provides a detailed exploration of the strategic inhibition of polyamine biosynthesis, a critical pathway in cellular proliferation and a key target in modern therapeutics. While the query specified Ethyl L-ornithine dihydrochloride, the scientific and clinical landscape is overwhelmingly dominated by the well-characterized and FDA-approved inhibitor, Eflornithine, also known as α-difluoromethylornithine (DFMO). This document will therefore focus on the established mechanisms and validation protocols for ODC inhibition, using Eflornithine as the principal exemplar to ensure scientific accuracy and depth. We will dissect the biochemical rationale, provide field-proven experimental protocols, and illustrate the logical workflows required to rigorously validate compounds targeting this pathway.

The Centrality of Polyamines and the ODC Checkpoint

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a host of fundamental cellular processes.[1] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. This interaction is crucial for DNA stabilization, regulation of gene expression, protein synthesis, and cell cycle progression.[1][2][3]

Given their profound role in sustaining proliferation, cancer cells exhibit a heightened demand for polyamines.[4][5] This dependency is met by upregulating the polyamine biosynthesis pathway. The first and rate-limiting step in this pathway is the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC).[6][7][8][9] The singular importance of ODC makes it a highly attractive and validated chokepoint for therapeutic intervention in hyperproliferative diseases, including cancer.[10][11][12]

The Polyamine Biosynthesis Pathway and Its Inhibition

The pathway begins with ODC-mediated decarboxylation of ornithine. Putrescine is then sequentially converted to spermidine and spermine through the addition of aminopropyl groups. Targeting ODC effectively shuts down the entire downstream production line.

Caption: The polyamine biosynthesis pathway, highlighting ODC as the rate-limiting enzyme and the point of inhibition by Eflornithine (DFMO).

Mechanism of Action: Eflornithine (DFMO) as a Suicide Inhibitor

Eflornithine is a structural analog of ornithine that acts as a mechanism-based irreversible inhibitor, often termed a "suicide inhibitor."[6]

-

Competitive Binding: DFMO initially binds competitively to the ODC active site, displacing the natural substrate, ornithine.[13]

-

Enzymatic Activation: The enzyme begins its catalytic cycle on DFMO, just as it would with ornithine.

-

Irreversible Adduct Formation: During this process, the difluoromethyl group of DFMO becomes activated. This leads to the formation of a stable, covalent bond between the inhibitor and a critical cysteine residue (Cys-360) in the ODC active site.[14]

-

Enzyme Deactivation: This covalent modification permanently deactivates the enzyme molecule. The cell must synthesize new ODC protein to restore pathway activity.

This mechanism confers high specificity and potency, as the inhibitor is activated only by its target enzyme, minimizing off-target effects.

A Self-Validating Framework for Assessing ODC Inhibitors

To rigorously characterize a putative ODC inhibitor, a multi-step, self-validating experimental workflow is essential. This process moves from direct enzyme interaction (in vitro) to cellular effects and finally to phenotypic confirmation, with each step logically informing the next.

Caption: A logical workflow for the comprehensive validation of an ODC inhibitor, from biochemical potency to on-target cellular effects.

Protocol 1: In Vitro ODC Enzyme Activity Assay

Core Objective: To directly measure the inhibitory effect of a compound on purified ODC or ODC in cell lysates and to calculate the half-maximal inhibitory concentration (IC50).

Causality and Rationale: This assay provides the most direct evidence of enzyme-inhibitor interaction. The most common and sensitive method relies on tracking the enzymatic conversion of radiolabeled substrate.[15] We measure the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine, as this is the direct product of the decarboxylation reaction.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a cell lysate from a cell line with high ODC activity (e.g., Kelly neuroblastoma cells) in an ODC breaking buffer (0.5 M Tris-HCl pH 7.5, EDTA, and Dithiothreitol (DTT)).[16] The DTT is critical to maintain the active site cysteine residues in a reduced state.[14]

-

Reaction Mixture: In a microcentrifuge tube, prepare an assay mix containing Tris-HCl buffer, the essential ODC cofactor Pyridoxal-5-Phosphate (PLP), DTT, L-ornithine, and a tracer amount of L-[1-¹⁴C]-ornithine.[14]

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., DFMO) to the reaction tubes. Include a vehicle-only control (0% inhibition) and a no-enzyme control (background).

-

Reaction Initiation & Incubation: Add the cell lysate to each tube to start the reaction. Seal the tubes with a cap containing a paper disc impregnated with a CO₂-trapping agent (e.g., sodium hydroxide).[15] Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by injecting a strong acid (e.g., sulfuric or citric acid) into the mixture, which both denatures the enzyme and lowers the pH to facilitate the complete release of dissolved ¹⁴CO₂ gas.[15]

-

Quantification: Transfer the paper disc to a scintillation vial with scintillation fluid. Measure the captured radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation Example:

| Inhibitor Conc. (µM) | ODC Activity (DPM) | % Inhibition |

| 0 (Vehicle) | 15,000 | 0% |

| 1 | 12,500 | 16.7% |

| 10 | 8,000 | 46.7% |

| 50 | 4,100 | 72.7% |

| 100 | 2,000 | 86.7% |

| 500 | 950 | 93.7% |

| Calculated IC50 | ~11 µM |

Protocol 2: Cell-Based Polyamine Quantification via HPLC

Core Objective: To verify that the inhibitor effectively depletes intracellular polyamine pools, confirming target engagement in a living system.

Causality and Rationale: While an in vitro assay confirms enzyme inhibition, it doesn't account for cell permeability, drug efflux, or metabolic stability. Measuring the levels of putrescine, spermidine, and spermine inside treated cells is the definitive proof of pathway inhibition. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[17][18] Polyamines lack a strong chromophore, so they must be chemically derivatized prior to analysis to allow for sensitive fluorescence or UV detection.[16][19]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat with the ODC inhibitor at a concentration determined from the in vitro assay (e.g., 5-10x IC50) for a duration sufficient to allow for polyamine turnover (e.g., 48-72 hours).

-

Cell Lysis and Protein Precipitation: Harvest the cells and lyse them in an acid solution (e.g., 0.1 N HCl).[16] Precipitate proteins by adding a strong acid like perchloric acid. Centrifuge to pellet the protein and collect the supernatant, which contains the polyamines.

-

Derivatization: Add a derivatizing agent such as dansyl chloride or benzoyl chloride to the supernatant under alkaline conditions.[16][19] This reaction tags the primary and secondary amine groups of the polyamines.

-

Extraction: Extract the derivatized polyamines into an organic solvent (e.g., toluene). Evaporate the solvent to concentrate the sample.

-

HPLC Analysis: Reconstitute the sample in the mobile phase (typically an acetonitrile/water mixture).[18] Inject the sample onto a C18 reverse-phase HPLC column.[17] Use a gradient elution to separate the derivatized putrescine, spermidine, and spermine. Detect the compounds using a fluorescence or UV detector.

-

Quantification: Run a standard curve with known concentrations of derivatized polyamines to quantify the levels in the cell samples. Normalize the results to total protein content or cell number.

Protocol 3: Cellular Phenotype and Rescue Experiment (Self-Validation)

Core Objective: To link polyamine depletion to a relevant cellular phenotype (e.g., decreased proliferation) and, critically, to prove this effect is specifically due to ODC inhibition.

Causality and Rationale (The Trustworthiness Pillar): A potent inhibitor that depletes its target may still have off-target effects that contribute to its cellular activity. The "rescue" experiment is a simple but powerful control that validates on-target action. If the anti-proliferative effect of the inhibitor can be reversed by supplying the cells with the product of the inhibited pathway (in this case, putrescine), it provides compelling evidence that the observed phenotype is a direct consequence of polyamine depletion.[20]

Step-by-Step Methodology:

-

Experimental Setup: Seed cells in a multi-well plate. Set up four experimental groups:

-

Group 1: Vehicle Control (untreated cells)

-

Group 2: Inhibitor (cells treated with the ODC inhibitor, e.g., DFMO)

-

Group 3: Rescue (cells treated with both the inhibitor and exogenous putrescine)[20]

-

Group 4: Putrescine Control (cells treated with putrescine alone)

-

-

Incubation: Treat the cells and incubate for a period relevant to cell division (e.g., 72 hours).

-

Proliferation Assessment: Measure cell viability or proliferation using a standard method such as the MTT assay, crystal violet staining, or direct cell counting.

-

Data Analysis: Compare the proliferation rates across the four groups. A successful experiment will show that the inhibitor significantly reduces proliferation (Group 2 vs. Group 1) and that the addition of putrescine restores proliferation to near-control levels (Group 3 vs. Group 2).

Expected Outcome for a Specific ODC Inhibitor:

| Treatment Group | Relative Cell Proliferation (%) | Interpretation |

| Vehicle Control | 100% | Baseline growth |

| ODC Inhibitor | 35% | Potent anti-proliferative effect |

| Inhibitor + Putrescine | 90% | Rescue achieved , confirming on-target mechanism |

| Putrescine Control | 105% | Putrescine alone is not toxic and may slightly boost growth |

Conclusion

The inhibition of ornithine decarboxylase is a validated and powerful strategy for targeting the polyamine biosynthesis pathway, with significant therapeutic implications in oncology and beyond. While the specific compound Ethyl L-ornithine dihydrochloride is not prominent in the literature, the principles of ODC inhibition are robustly defined by the action of Eflornithine (DFMO). A rigorous evaluation of any potential ODC inhibitor demands a systematic approach, beginning with biochemical characterization, followed by confirmation of cellular target engagement, and culminating in a self-validating phenotypic assay. This multi-tiered framework ensures that the observed biological effects are unequivocally linked to the intended mechanism of action, providing the trustworthy and authoritative data required for progression in drug development.

References

- Eflornithine for treatment of high-risk neuroblastoma - PMC - NIH. (2025, June 1).

- Polyamines: their significance for maintaining health and contributing to diseases - PMC. (2023, December 4).

- The role of polyamine metabolism in cellular function and physiology - PMC - NIH.

- Polyamines (Biogenic Amines) || NEET PG || Dr Amit Maheshwari. (2020, March 30). YouTube.

- Polyamines and regulation of ornithine biosynthesis in Escherichia coli - PMC - NIH.

- Eflornithine (DFMO)

- Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC.

- Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane.

- Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI.

- Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC. (2022, April 27).

- Polyamines in cancer: integrating organismal metabolism and antitumour immunity.

- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC - NIH.

- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.

- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.

- Ornithine: the overlooked molecule in the regul

- Decarboxylase Broth Protocol. (2015, September 2). American Society for Microbiology.

- Eflornithine (DFMO) for patients with high-risk neuroblastoma who have completed multiagent, multimodality therapy. (2023, October 4). FDA.

- Baicalein, 7,8-Dihydroxyflavone and Myricetin as Potent Inhibitors of Human Ornithine Decarboxylase. (2020, December 17). MDPI.

- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom

- Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI.

- Ornithine decarboxylase. Wikipedia.

- DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma.

- Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. (2025, July 17). Cureus.

- Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC - NIH.

- ODC Inhibitors. Santa Cruz Biotechnology.

- (PDF) High Speed HPLC Analysis of Polyamines in Plant Tissues. (2025, August 6).

- Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Annals of the New York Academy of Sciences.

- Ornithine decarboxylase test.

- HPLC ELSD Method for Analysis Putrescine on Obelisc R Column. SIELC Technologies.

- An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. (2025, February 13).

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baicalein, 7,8-Dihydroxyflavone and Myricetin as Potent Inhibitors of Human Ornithine Decarboxylase [mdpi.com]

- 12. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 16. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Ornithine Prodrugs in Urea Cycle Modulation: The Case of Ethyl L-Ornithine Dihydrochloride

The Central Role of L-Ornithine in Hepatic Ammonia Detoxification

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a potent neurotoxin produced from amino acid catabolism. This cycle, occurring predominantly in the hepatocytes, converts two molecules of ammonia and one of bicarbonate into urea, which is then excreted by the kidneys. L-ornithine is a non-proteinogenic amino acid that acts as a critical intermediate and catalyst in this process. Its primary role is to accept a carbamoyl group from carbamoyl phosphate, a reaction catalyzed by ornithine transcarbamylase (OTC) within the mitochondrial matrix, to form L-citrulline. This is a rate-limiting step, and the availability of mitochondrial ornithine can significantly influence the overall efficiency of ammonia detoxification.

In pathological states such as inherited urea cycle disorders (UCDs) or acquired liver disease (e.g., cirrhosis leading to hepatic encephalopathy), the capacity of the urea cycle is compromised, leading to hyperammonemia. Supplementation with urea cycle intermediates, particularly L-ornithine, is a cornerstone of therapy aimed at driving the cycle forward and promoting waste nitrogen excretion.

Diagram: The Urea Cycle Pathway

Caption: The Urea Cycle, showing mitochondrial and cytosolic reactions.

The Prodrug Concept: Overcoming L-Ornithine's Limitations

While direct supplementation with L-ornithine salts (e.g., L-ornithine hydrochloride) is practiced, its therapeutic efficacy can be limited by suboptimal pharmacokinetics. L-ornithine is a polar, zwitterionic molecule at physiological pH, which restricts its passive diffusion across the intestinal epithelium and hepatocyte plasma membranes. This necessitates the development of prodrugs—bioreversible derivatives that can overcome these delivery barriers.

Ethyl L-Ornithine: A Hypothetical Prodrug

Ethyl L-ornithine dihydrochloride represents a logical, albeit not widely documented, prodrug strategy. By esterifying the carboxyl group of L-ornithine with an ethyl group, the molecule's overall polarity is reduced.

Proposed Mechanism of Action:

-

Enhanced Absorption: The ethyl ester's increased lipophilicity is hypothesized to improve its absorption from the gastrointestinal tract via passive diffusion.

-

Systemic Distribution: Once in circulation, the prodrug is distributed to various tissues, including the liver.

-

Hepatic Activation: Within hepatocytes, ubiquitous intracellular esterases are expected to hydrolyze the ethyl ester bond, releasing active L-ornithine and ethanol.

-

Urea Cycle Entry: The liberated L-ornithine is then transported into the mitochondria via the ORC1 transporter to participate in the urea cycle.

Diagram: Proposed Bioactivation of Ethyl L-Ornithine

Caption: A multi-stage workflow for validating an L-ornithine prodrug.

Protocol: In Vitro Ammonia Detoxification Assay

This protocol details a key cell-based experiment to determine if the prodrug can effectively deliver L-ornithine to hepatocytes and enhance urea cycle function.

Objective: To quantify the increase in ammonia clearance and urea synthesis in cultured hepatocytes upon treatment with Ethyl L-ornithine compared to L-ornithine HCl and a vehicle control.

Materials:

-

Primary rodent hepatocytes or HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Ammonium chloride (NH₄Cl) stock solution (e.g., 100 mM)

-

Test Articles: Ethyl L-ornithine dihydrochloride, L-ornithine HCl

-

Urea quantification kit (e.g., DIUR-500 from BioAssay Systems or similar)

-

Ammonia quantification kit (e.g., glutamate dehydrogenase-based assay)

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Plate hepatocytes at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

Starvation (Optional but Recommended): To synchronize cells and reduce basal urea levels, replace the medium with a serum-free, amino acid-free medium for 2-4 hours before the experiment. This step enhances the signal-to-noise ratio by minimizing background ammonia and urea production.

-

Preparation of Treatment Media: Prepare fresh culture medium containing a final concentration of 5 mM NH₄Cl. This concentration is high enough to challenge the urea cycle without causing immediate cytotoxicity.

-

Dosing: To the NH₄Cl-containing medium, add the test articles to achieve a final concentration range (e.g., 0.1, 0.5, 1.0, 2.0 mM). Include the following controls:

-

Vehicle Control: Medium + 5 mM NH₄Cl only.

-

Positive Control: Medium + 5 mM NH₄Cl + L-ornithine HCl (at equivalent molar concentrations to the prodrug).

-

-

Treatment: Remove the starvation medium from the cells and add 100 µL of the respective treatment media to each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 24 hours). The time point is critical; 24 hours is typically sufficient to observe significant changes in urea production.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

-

Quantification:

-

Urea Analysis: Analyze the supernatant for urea concentration using a colorimetric assay kit according to the manufacturer's instructions.

-

Ammonia Analysis: Analyze the supernatant for remaining ammonia concentration.

-

-

Data Analysis:

-

Normalize the urea production values by subtracting the baseline urea concentration from the vehicle control (without added ammonia).

-

Calculate the rate of ammonia clearance.

-

Plot dose-response curves for both the prodrug and L-ornithine HCl. Statistical significance should be determined using an appropriate test (e.g., ANOVA with post-hoc tests).

-

Conclusion and Future Directions

The development of L-ornithine prodrugs presents a promising strategy for enhancing the therapeutic efficacy of urea cycle modulation. A hypothetical molecule like Ethyl L-ornithine dihydrochloride, designed to improve oral bioavailability and cellular uptake, provides a compelling research target. Its successful development, however, is contingent on a rigorous validation process that confirms its stability, efficient bioactivation in the liver, and superior efficacy in preclinical models of hyperammonemia.

Future research should focus on synthesizing and characterizing novel ornithine esters and other derivatives, followed by the systematic application of the described validation workflow. Head-to-head comparisons with existing therapies like L-ornithine L-aspartate and L-ornithine phenylacetate will be crucial in establishing the therapeutic niche for any new chemical entity. Ultimately, the goal is to translate improved pharmacokinetic properties into tangible clinical benefits for patients with debilitating disorders of ammonia metabolism.

References

An In-Depth Technical Guide to Investigating the Impact of Ethyl L-ornithine Dihydrochloride on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Concepts: Ornithine, Polyamines, and the Proliferative Drive

Cellular proliferation is a fundamental biological process, the dysregulation of which is a hallmark of cancer. At the heart of this intricate regulatory network lies the metabolism of amino acids and their derivatives. L-ornithine, a non-proteinogenic amino acid, occupies a central position in cellular metabolism, most notably as a key intermediate in the urea cycle, where it facilitates the detoxification of ammonia.[1] Beyond this critical role, L-ornithine serves as the direct precursor for the biosynthesis of polyamines, a class of small, positively charged molecules essential for cell growth, differentiation, and proliferation.[2][3]

The polyamines—putrescine, spermidine, and spermine—are ubiquitously found in eukaryotic cells and play a crucial role in a multitude of cellular processes, including DNA stabilization, gene transcription and translation, and ion channel activity.[2] Elevated levels of polyamines are a characteristic feature of rapidly proliferating tissues, including various types of cancer, making the polyamine biosynthesis pathway a compelling target for therapeutic intervention.[2][4][5]

This guide focuses on Ethyl L-ornithine dihydrochloride , an esterified derivative of L-ornithine. The ethyl ester modification is designed to potentially enhance the bioavailability and absorption characteristics of the parent molecule.[1][6] Understanding the impact of this enhanced delivery of L-ornithine on cellular proliferation is the central theme of this technical guide. We will explore the underlying biochemical pathways, propose a framework for its investigation, and provide detailed, field-proven experimental protocols.

Section 2: The Gatekeeper of Proliferation: The Ornithine Decarboxylase (ODC) Pathway

The commitment step in polyamine biosynthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[2] ODC is a highly regulated, rate-limiting enzyme in this pathway.[2] The expression and activity of ODC are tightly controlled and are often upregulated in response to growth stimuli. In many cancers, the ODC1 gene is a target of oncogenic transcription factors like MYC, leading to a sustained increase in polyamine levels that fuel tumor growth.[7][8]

The subsequent steps in the pathway involve the conversion of putrescine to spermidine and then to spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor, which is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC).[3]

Given its pivotal role, the ODC pathway presents a logical and validated target for anti-cancer therapies. The inhibition of ODC can deplete intracellular polyamine pools, leading to a G1 cell cycle arrest and a reduction in cellular proliferation.[9]

Figure 1: The Ornithine Decarboxylase (ODC) Pathway.

Section 3: A Double-Edged Sword?: Hypothesized Effects of Ethyl L-ornithine Dihydrochloride

The introduction of Ethyl L-ornithine dihydrochloride into a biological system presents two primary, and potentially opposing, hypotheses regarding its effect on cellular proliferation. The enhanced bioavailability of L-ornithine could either fuel or inhibit cell growth, depending on the cellular context and concentration.

Pro-proliferative Potential: Fueling the Engine

In cellular systems where the availability of L-ornithine is a rate-limiting factor for polyamine synthesis, an increased intracellular concentration of L-ornithine from its ethyl ester could lead to a hyperactivation of the ODC pathway. This would result in elevated polyamine levels, thereby promoting cellular proliferation. This effect is more likely to be observed in rapidly dividing cells that have a high demand for polyamines, such as certain cancer cell lines.

Anti-proliferative Potential: Overload and Inhibition

Conversely, an excess of L-ornithine can have inhibitory or even cytotoxic effects on certain cell types.[10] For instance, in human retinal pigment epithelial cells with deficient ornithine δ-aminotransferase activity, the addition of L-ornithine can inhibit DNA synthesis and lead to cell death.[10] Furthermore, high concentrations of L-ornithine have been shown to suppress the activation of cytotoxic T lymphocytes.[11] The exact mechanisms for this inhibition are not fully elucidated but could involve feedback inhibition of key enzymes or the generation of toxic metabolites. Therefore, Ethyl L-ornithine dihydrochloride, by delivering a high dose of L-ornithine, could potentially exert an anti-proliferative effect.

Section 4: A Comprehensive Framework for Investigation: Experimental Designs and Protocols

To dissect the precise impact of Ethyl L-ornithine dihydrochloride on cellular proliferation, a multi-faceted experimental approach is required. This section provides a detailed guide to the necessary assays, from initial screening of proliferation to deeper mechanistic studies.

Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful investigation. It is advisable to use a panel of cell lines, including:

-

Cancer cell lines with known high ODC expression: Examples include neuroblastoma (e.g., LAN-1), breast cancer (e.g., MCF-7), and colon cancer cell lines.[9][12]

-

Cancer cell lines with lower ODC expression: For comparative purposes.

-

Non-cancerous, rapidly proliferating cell lines: Such as human embryonic kidney cells (HEK293) or immortalized fibroblasts.

-

A cell line with known sensitivity to ornithine: If available, to serve as a positive control for potential inhibitory effects.

Cells should be cultured in their recommended media and conditions. It is crucial to maintain consistency in cell passage number and seeding density to ensure reproducibility.

Assessing Cellular Proliferation: A Three-Pronged Approach

A robust assessment of cellular proliferation should not rely on a single assay. The following three assays provide complementary information on cell viability, DNA synthesis, and cell cycle distribution.

The MTT assay is a colorimetric assay that provides an indication of cell viability and metabolic activity.[13][14][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16][17]

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a serial dilution of Ethyl L-ornithine dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control for inhibition of proliferation (e.g., DFMO, a known ODC inhibitor).[9]

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by quantifying the incorporation of this thymidine analog into the DNA of proliferating cells.[18][19] This is a more direct measure of proliferation than the MTT assay.

Protocol: BrdU Incorporation Assay (Colorimetric ELISA)

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

BrdU Labeling: 2-24 hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.[20]

-

Fixation and Denaturation: At the end of the incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with PBS and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 90 minutes at room temperature.

-

Substrate Addition: Wash the wells and add the substrate solution (e.g., TMB). Incubate until a color change is observed.

-

Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).[21][22] This provides insight into whether the compound induces a cell cycle arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ethyl L-ornithine dihydrochloride for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1200 rpm for 5 minutes.[23]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[23]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.[24]

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Figure 2: Workflow for Assessing Cellular Proliferation.

Delving Deeper: Investigating the Mechanism of Action

If the initial proliferation assays indicate a significant effect of Ethyl L-ornithine dihydrochloride, the following experiments can help elucidate the underlying mechanism.

This assay directly measures the enzymatic activity of ODC, providing a direct link between the compound and the polyamine synthesis pathway. A common method involves measuring the release of radiolabeled CO2 from [14C]-L-ornithine.[25][26]

Protocol: ODC Activity Assay (Radiometric)

-

Cell Lysate Preparation: Treat cells with Ethyl L-ornithine dihydrochloride, harvest, and prepare a cell lysate.

-

Reaction Setup: In a sealed vial, incubate the cell lysate with a reaction buffer containing pyridoxal phosphate and [1-14C]-L-ornithine. A filter paper soaked in a CO2 trapping agent (e.g., NaOH) is placed in the cap.[25][26]

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding an acid (e.g., sulfuric acid).[26]

-

CO2 Trapping: Incubate for a further period to ensure all the released 14CO2 is trapped on the filter paper.

-

Scintillation Counting: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Western blotting can be used to assess the protein levels of key cell cycle and proliferation markers, as well as ODC itself.

Key Proteins to Analyze:

-

PCNA (Proliferating Cell Nuclear Antigen): A marker for cells in the G1 and S phases of the cell cycle.[27]

-

Cyclin D1: A key regulator of the G1/S phase transition.[27][28]

-

ODC: To determine if the compound affects ODC protein expression.

Protocol: Western Blotting

-

Protein Extraction: Prepare protein lysates from treated and control cells.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA, Cyclin D1, ODC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[29][30]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Figure 3: Workflow for Mechanistic Studies.

Section 5: Data Interpretation and Hypothetical Outcomes

The data obtained from these experiments should be analyzed to build a comprehensive picture of the compound's effects.

Table 1: Hypothetical Data Summary for Ethyl L-ornithine Dihydrochloride Treatment

| Assay | Cell Line A (High ODC) | Cell Line B (Low ODC) | Normal Fibroblasts |

| MTT Assay (IC50) | > 100 mM (Pro-proliferative at lower doses) | 50 mM | 75 mM |

| BrdU Incorporation | Increased at < 10 mM, Decreased at > 50 mM | Dose-dependent decrease | Slight decrease at high doses |

| Cell Cycle Analysis | Increased S phase at < 10 mM, G1 arrest at > 50 mM | G1 arrest | No significant change |

| ODC Activity | Increased at < 10 mM, No change at > 50 mM | No significant change | No significant change |

| PCNA Expression | Upregulated at < 10 mM, Downregulated at > 50 mM | Downregulated | No significant change |

| Cyclin D1 Expression | Upregulated at < 10 mM, Downregulated at > 50 mM | Downregulated | No significant change |

Interpretation of Hypothetical Data:

-

In Cell Line A , with high ODC expression, low concentrations of Ethyl L-ornithine dihydrochloride appear to be pro-proliferative, as evidenced by increased BrdU incorporation, a higher proportion of cells in the S phase, and increased expression of proliferation markers. This supports the hypothesis that providing more substrate for ODC can enhance proliferation. However, at higher concentrations, an inhibitory effect is observed, suggesting a potential biphasic response.

-

In Cell Line B , with low ODC expression, the compound shows a consistent anti-proliferative effect, suggesting that the mechanism of action may not solely depend on fueling the ODC pathway.

-

In Normal Fibroblasts , the compound has a less pronounced effect, indicating a potential therapeutic window for targeting cancer cells.

Section 6: Conclusion and Future Directions

Ethyl L-ornithine dihydrochloride presents an intriguing molecule for the study of cellular proliferation. Its potential to modulate the polyamine biosynthesis pathway through the enhanced delivery of L-ornithine warrants a thorough investigation. The experimental framework outlined in this guide provides a comprehensive approach to characterizing its effects, from initial screening to mechanistic elucidation.

Future research could explore:

-

The in vivo efficacy of Ethyl L-ornithine dihydrochloride in animal models of cancer.

-

The combination of this compound with other anti-cancer agents, such as direct ODC inhibitors or chemotherapy.

-

The identification of biomarkers that could predict which tumors would be most sensitive to this compound.

By systematically applying the principles and protocols detailed in this guide, researchers can significantly advance our understanding of the role of ornithine metabolism in cellular proliferation and potentially uncover new therapeutic strategies.

References

-

Chem-Impex. L-Ornithine ethyl ester dihydrochloride. [Link]

-

Flescher, E., et al. (1988). Suppression of cytotoxic T lymphocyte activation by L-ornithine. PubMed. [Link]

-

Ghosh, S., et al. (2020). L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells. National Institutes of Health. [Link]

-

PubChem. L-(-)-Ornithine. [Link]

-

Hogarty, M. D., et al. (2013). Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma. PubMed Central. [Link]

-

Sugino, T., et al. (2018). The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training. Advances in Bioscience and Biotechnology. [Link]

-

WebMD. Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Mountainside Medical. Unlocking the Potential of L-Ornithine Hydrochloride USP Understanding Active Pharmaceutical Ingredients. [Link]

-

Shuhail, M., et al. (2019). THE EFFECTS OF L-ORNITINE AND L-ARGININE ON THE PROCESSES OF LIPID PEROXIDATION IN THE FUNCTIONAL LAYERS OF KIDNEYS ON THE BACKGROUND OF ACUTE TOXIC HEPATITIS. PubMed. [Link]

-

Sun, Q., et al. (2022). Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. PMC. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

American Society for Microbiology. Decarboxylase Broth Protocol. [Link]

-

Bachrach, U., & Wang, Y. C. (2016). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. [Link]

-

Casero, R. A., & Murray Stewart, T. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. PMC - NIH. [Link]

-

ABClonal. 4 Methods for Measuring Cell Proliferation. [Link]

-

ResearchGate. (A) The results of Western blotting analysis of PCNA and cyclin D1... [Link]

-

VUMIE. Ornithine decarboxylase test. [Link]

-

Frontiers. Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. [Link]

-

Frontiers. Polyamine metabolism and anti-tumor immunity. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

ResearchGate. Western blotting analysis of PCNA, Cyclin D1, and mutant p53 protein... [Link]

-

PMC - PubMed Central. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA. [Link]

-

Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]

-

Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]

-

PubMed. Analysis of Cell Viability by the MTT Assay. [Link]

-

PubMed. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. [Link]

-

University of Chicago. Cell Cycle Analysis. [Link]

-

PMC - NIH. Assaying cell cycle status using flow cytometry. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

PMC - NIH. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases. [Link]

-

Nature. Polyamines and cancer: Implications for chemotherapy and chemoprevention. [Link]

-

Frontiers. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. [Link]

-

Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]

-

ResearchGate. Cell proliferation assay for the in vitro experimental cancer cell growth.. [Link]

-

ResearchGate. What's the difference between ki67,pcna and ccnd1(cyclin D1)?. [Link]

-

ACS Publications. Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. [Link]

Sources

- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]

- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Ornithine in Cell Culture [sigmaaldrich.com]

- 11. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. biotium.com [biotium.com]

- 18. blog.abclonal.com [blog.abclonal.com]

- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

A Technical Guide to Eflornithine (DFMO) in Cancer Research: Targeting the Polyamine Biosynthesis Pathway

Executive Summary

The dysregulation of cellular metabolism is a hallmark of cancer, presenting a fertile landscape for therapeutic intervention. Among the most critical metabolic pathways implicated in oncogenesis is the polyamine biosynthesis pathway. Polyamines are essential polycations that drive cell proliferation, differentiation, and survival.[1][2][3] Their levels are frequently elevated in tumor tissues, making this pathway a rational target for anticancer strategies. The rate-limiting enzyme in this pathway, Ornithine Decarboxylase (ODC), is a highly regulated protein whose expression is often driven by potent oncoproteins such as MYC.[4][5]

This guide focuses on Eflornithine, also known as α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. While the query mentioned "Ethyl L-ornithine dihydrochloride," the extensively researched and clinically relevant compound for this target is Eflornithine, typically administered as its hydrochloride salt.[4][6] Eflornithine functions as an enzyme-activated, irreversible inhibitor, effectively shutting down the production of polyamines and thereby arresting the growth of cancer cells.[6] This document serves as an in-depth technical resource for researchers, clinicians, and drug development professionals, providing a comprehensive overview of Eflornithine's mechanism, preclinical evaluation methodologies, and its evolving role in clinical oncology.

Section 1: The Polyamine Biosynthesis Pathway: A Core Dependency in Cancer

The polyamine pathway is a fundamental metabolic route essential for eukaryotic cell growth. Its dysregulation is a common feature of neoplastic transformation.

Pathway Overview

The synthesis of higher-order polyamines—spermidine and spermine—begins with the amino acid L-ornithine. The process is a tightly controlled enzymatic cascade:

-

Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme. It catalyzes the decarboxylation of ornithine to produce putrescine.[7][8]

-

Spermidine and Spermine Synthases: These enzymes sequentially add aminopropyl groups (donated by decarboxylated S-adenosylmethionine, dcSAM) to putrescine to form spermidine, and then to spermidine to form spermine.[7]

Polyamines are positively charged molecules that interact with negatively charged macromolecules like DNA, RNA, and proteins. This interaction is critical for nucleic acid and protein synthesis, chromatin structure maintenance, and the regulation of ion channels, thereby directly supporting the high proliferative rate of cancer cells.[3][7]

ODC: A Proto-Oncogenic Enzyme

ODC's role extends beyond simple metabolism; it is a downstream transcriptional target of the MYC oncogene, which is amplified or overexpressed in many human cancers, including neuroblastoma.[4][5] This direct link between a major oncogenic driver and the polyamine pathway underscores why ODC is a compelling therapeutic target. In normal cells, ODC expression is tightly controlled, but in tumor cells, this regulation is lost, leading to constitutively high levels of ODC and polyamines that sustain malignant growth.[2][9]

Section 2: Eflornithine (DFMO) - A Mechanism-Based Inhibitor

Eflornithine (DFMO) is a structural analog of ornithine that was specifically designed to inhibit ODC. Its efficacy lies in its unique mechanism of action.

Chemical Properties and Mechanism

Eflornithine is a fluoroamino acid that acts as an enzyme-activated, irreversible inhibitor of ODC.[4] This "suicide inhibition" mechanism is highly specific and potent:

-

Binding: DFMO enters the active site of ODC, mimicking the natural substrate, ornithine.

-

Catalytic Activation: The enzyme begins its catalytic process on DFMO. This action, involving the pyridoxal 5'-phosphate (PLP) cofactor, triggers the removal of a fluorine atom.

-

Covalent Adduct Formation: The catalytically activated intermediate then forms a stable, covalent bond with a critical cysteine residue (Cys360) in the ODC active site.[10]

-

Irreversible Inactivation: This covalent adduct permanently inactivates the enzyme. The cell must synthesize new ODC protein to restore the pathway.

The downstream consequence of ODC inactivation is the rapid depletion of intracellular putrescine and spermidine pools. This polyamine depletion induces a cytostatic effect, halting cell cycle progression, and can ultimately trigger apoptosis, thereby inhibiting tumor growth.[11][12]

Section 3: Preclinical Evaluation of DFMO - In Vitro Methodologies

In vitro studies are the foundational step for evaluating the anticancer potential of DFMO. They serve to establish dose-response relationships, confirm target engagement, and elucidate the cellular consequences of ODC inhibition in specific cancer types.

Rationale for Experimental Choices

A multi-assay approach is crucial for a robust in vitro assessment.

-

Cell Viability Assays: These are essential for determining the concentration at which DFMO inhibits cell growth (EC50). They provide a broad measure of the compound's antiproliferative effect.

-

ODC Activity Assays: Direct measurement of ODC activity is the definitive method to confirm that DFMO is engaging its intended target within the cancer cell.

-

Polyamine Quantification: Measuring the levels of putrescine, spermidine, and spermine validates that the observed antiproliferative effects are a direct result of polyamine depletion.

Protocol 1: Cell Viability Assay (WST-8 Method)

This colorimetric assay measures the activity of cellular dehydrogenases, which serves as an indicator of metabolically active, viable cells.

-

Objective: To determine the half-maximal effective concentration (EC50) of DFMO.

-

Materials: 96-well cell culture plates, cancer cell lines, complete growth medium, DFMO stock solution, WST-8 reagent (e.g., Cell Counting Kit-8), microplate reader.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of DFMO in culture medium. Remove the old medium from the wells and add 100 µL of the DFMO-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours). The long incubation is necessary as DFMO is primarily cytostatic.

-

Reagent Addition: Add 10 µL of WST-8 solution to each well.[13]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to orange.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the log of the DFMO concentration and fit a dose-response curve to calculate the EC50 value.

-

Protocol 2: ODC Activity Assay (Radiometric Method)

This assay directly measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.

-

Objective: To confirm target engagement by measuring the inhibition of ODC enzyme activity in cell lysates.

-

Materials: [1-¹⁴C]-L-ornithine, cell lysis buffer, pyridoxal phosphate (PLP), scintillation vials, scintillation fluid, hyamine-impregnated filter paper.

-

Step-by-Step Methodology:

-

Cell Culture and Lysis: Culture cells to ~80% confluency and treat with DFMO for a specified time (e.g., 24 hours). Harvest and lyse the cells in a suitable buffer to prepare a cell-free extract.

-

Reaction Setup: In a sealed vial, incubate the cell lysate with a reaction mixture containing buffer, PLP, and [1-¹⁴C]-L-ornithine. Suspend a filter paper disc impregnated with hyamine hydroxide or NaOH above the reaction mixture to trap the released ¹⁴CO₂.[14]

-

Reaction Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., citric or sulfuric acid), which also facilitates the release of all dissolved ¹⁴CO₂ from the solution.[14]

-

CO₂ Trapping: Allow the vials to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂ on the filter paper.[14]

-

Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate ODC activity as nmol of CO₂ released per hour per mg of protein. Compare the activity in DFMO-treated samples to untreated controls.

-

Section 4: Preclinical Evaluation of DFMO - In Vivo Models

In vivo studies are indispensable for translating in vitro findings into a more complex biological system. These models allow for the assessment of a drug's efficacy, pharmacokinetics, and safety profile.

Rationale for Model Selection

The choice of animal model is critical and depends on the research question.

-

Patient-Derived Xenografts (PDX): These models better recapitulate the heterogeneity of human tumors but are resource-intensive.

-

Genetically Engineered Mouse Models (GEMMs): Models like the Th-MYCN model for neuroblastoma are invaluable as they mimic the genetic drivers of the human disease.[15]

-

Syngeneic Models: These are essential for studying the interplay between the drug and the immune system, a growing area of interest for polyamine depletion strategies.[11]

Protocol 3: Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of DFMO in a subcutaneous xenograft model.

-

Materials: Immunocompromised mice (e.g., athymic nude or NSG), cancer cells, Matrigel (optional), calipers, animal-grade DFMO.

-

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with or without Matrigel into the flank of each mouse.

-

Tumor Establishment: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, DFMO). DFMO has high oral bioavailability and is often administered in the drinking water (e.g., 1-2% w/v).[10][16]

-

Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

-

Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., polyamine levels, western blotting, histology).

-

Data Presentation: Tumor Growth Inhibition

The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1540 ± 125 | - |

| DFMO (1% in water) | 10 | 616 ± 88 | 60% |

Table 1: Example data summary for an in vivo xenograft study.

Section 5: Clinical Landscape and Future Directions

The preclinical promise of DFMO has translated into clinical success, particularly in neuroblastoma, a childhood cancer often driven by MYCN amplification.

Clinical Success and Regulatory Approval

Clinical trials have demonstrated that DFMO, used as a maintenance therapy after standard treatment, significantly reduces the risk of relapse in high-risk neuroblastoma patients.[17] This led to its landmark approval by the U.S. Food and Drug Administration (FDA) for this indication in December 2023.[17][18] Studies have also shown activity against other cancers, including malignant gliomas.[16][19]

Future Research and Combination Strategies

The field is now moving towards more sophisticated applications of polyamine depletion therapy. The cytostatic nature of DFMO makes it an ideal candidate for combination strategies.

-

Combination with Chemotherapy: By arresting cell growth, polyamine depletion may sensitize rapidly dividing cancer cells to cytotoxic agents.

-

Immunotherapy Synergy: Emerging research indicates that polyamine depletion can remodel the tumor microenvironment, reducing immunosuppression and potentially enhancing the efficacy of immune checkpoint inhibitors.[11]

-

Targeting Polyamine Transport: Cancer cells can compensate for ODC inhibition by importing extracellular polyamines. Combining DFMO with inhibitors of the polyamine transport system presents a logical strategy to achieve a more complete pathway blockade.[11]

-

Chemoprevention: Given its favorable safety profile, DFMO is being actively investigated for its potential to prevent cancer development in high-risk populations, such as those with a history of colorectal adenomas.[12]

Conclusion

Eflornithine (DFMO) represents a successful example of mechanism-based drug design, effectively targeting the fundamental reliance of cancer cells on the polyamine biosynthesis pathway. Its journey from a targeted inhibitor to an FDA-approved therapy for neuroblastoma validates ODC as a critical target in oncology. The future of DFMO in cancer research is bright, with significant potential in combination therapies that exploit metabolic vulnerabilities and modulate the tumor immune microenvironment. This guide provides the foundational knowledge and practical methodologies for researchers to continue exploring and expanding the therapeutic utility of this important anticancer agent.

References

-

National Cancer Institute. (n.d.). Definition of eflornithine hydrochloride. NCI Drug Dictionary. Retrieved from [Link]

-

Orbus Therapeutics. (n.d.). STELLAR Study: Phase 3 Clinical Trial to Evaluate Eflornithine. Retrieved from [Link]

-

Zhang, X., et al. (2020). Ornithine and breast cancer: a matched case–control study. Scientific Reports. Retrieved from [Link]

-

Bandyopadhyay, B., et al. (2020). l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells. Cell Signal. Retrieved from [Link]

-

Bachmann, A. S., & Levin, V. A. (2025). Eflornithine for treatment of high-risk neuroblastoma. Future Oncology. Retrieved from [Link]

-

Ellsworth, E. L., et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, J., et al. (2013). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Pharmacognosy & Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Ornithine decarboxylase and its role in cancer. Request PDF. Retrieved from [Link]

-

Hernández-Damián, J., et al. (2016). N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors. Anticancer Drugs. Retrieved from [Link]

-

Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Hayes, C. S., et al. (2022). Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses. Cancers. Retrieved from [Link]

-

Hernández-García, E., et al. (2023). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2020). Polyamines and related signaling pathways in cancer. Cancer Letters. Retrieved from [Link]

-

Auvinen, M. (2005). Role of ornithine decarboxylase in epidermal tumorigenesis. Cancer Research. Retrieved from [Link]

-

Wu, H., & Min, J. (2017). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Scientific Reports. Retrieved from [Link]

-

Levin, V. A., & Bachmann, A. S. (2018). Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas. Future Oncology. Retrieved from [Link]

-

AACR Journals. (2025). Dietary Polyamine Depletion Translationally Rewires Neuroblastoma. Retrieved from [Link]

-

Children's Cancer and Leukaemia Group. (2024). Eflornithine (DFMO) in the treatment of high-risk neuroblastoma patients. Retrieved from [Link]

-

Parra-Cid, T., et al. (1993). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

-

Clifford, A., et al. (1995). Role of Ornithine Decarboxylase in Epidermal Tumorigenesis. Cancer Research. Retrieved from [Link]

-

Koomson, A. M., et al. (2020). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Journal of Biological Chemistry. Retrieved from [Link]

-

Pariza, M. W., et al. (1983). Ornithine decarboxylase as an early indicator of in vitro hepatocyte DNA synthesis. Carcinogenesis. Retrieved from [Link]

-

Devereux, W., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. International Journal of Molecular Sciences. Retrieved from [Link]

-

ASCO Publications. (2025). A phase 2 randomized study of chemoimmunotherapy with or without eflornithine (DFMO) in relapsed/refractory neuroblastoma: A Children's Oncology Group (COG) report. Retrieved from [Link]

-

Li, Y., et al. (2025). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. Retrieved from [Link]

-

Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]

-

Ruiz-García, E., et al. (2025). Ornithine decarboxylase and its role in cancer. Frontiers in Oncology. Retrieved from [Link]

-

Ellsworth, E. L., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Michigan State University. (2024). Bachmann's pioneering DFMO research leads to FDA-approved lifesaving cancer drug. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

Liofilchem. (n.d.). ORNITHINE DECARBOXYLASE BROTH. Retrieved from [Link]

-

Lee, J. S., et al. (2023). Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer. Nature. Retrieved from [Link]

-

Pegg, A. E. (2013). Polyamine metabolism and cancer: treatments, challenges and opportunities. Journal of the National Cancer Institute. Retrieved from [Link]

-

Li, X., et al. (2022). Heterologous expression and activity verification of ornithine decarboxylase from a wild strain of Shewanella xiamenensis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

O'Brien, T. G., et al. (1997). Ornithine Decarboxylase Overexpression Is a Sufficient Condition for Tumor Promotion in Mouse Skin. Cancer Research. Retrieved from [Link]

-

Li, H., et al. (2023). Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis. Frontiers in Pharmacology. Retrieved from [Link]

-

Adan, A., et al. (2016). Guidelines for cell viability assays. Istanbul Technical University. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine decarboxylase. Retrieved from [Link]

-

Gerner, E. W., & Meyskens, F. L. Jr. (2004). Polyamines and cancer: Implications for chemoprevention and chemotherapy. Nature Reviews Cancer. Retrieved from [Link]

-

Chen, C., et al. (2019). Poly(l-Ornithine)-Based Polymeric Micelles as pH-Responsive Macromolecular Anticancer Agents. Polymers. Retrieved from [Link]

-

Li, J., et al. (2024). Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. PNAS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis [frontiersin.org]

- 13. dojindo.com [dojindo.com]

- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cclg.org.uk [cclg.org.uk]

- 18. DFMO, the lifesaving cancer drug- MSU Innovation Center [innovationcenter.msu.edu]

- 19. abta.org [abta.org]

An In-Depth Technical Guide to the Bioavailability of Ethyl L-ornithine Dihydrochloride: From Physicochemical Properties to In Vivo Pharmacokinetics

Executive Summary: Ethyl L-ornithine dihydrochloride is a salt form of an ethyl ester prodrug of the non-proteinogenic amino acid L-ornithine. The prodrug approach is a well-established strategy in drug development to overcome limitations of a parent molecule, such as poor oral absorption or instability[1][2][3]. By masking the polar carboxyl group of L-ornithine with a lipophilic ethyl ester, Ethyl L-ornithine is designed for enhanced membrane permeability and, consequently, improved oral bioavailability[4][5][6]. This guide provides a comprehensive technical overview for researchers and drug development professionals on the methodologies required to thoroughly characterize the bioavailability of Ethyl L-ornithine dihydrochloride. It details the logical progression from fundamental physicochemical analysis to preclinical in vitro and in vivo pharmacokinetic studies, emphasizing the rationale behind experimental choices and adherence to regulatory standards.

Introduction: The Rationale for an Ethyl L-ornithine Prodrug

L-Ornithine: Therapeutic Potential and Pharmacokinetic Challenges

L-Ornithine is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia in the liver[7][8][9][10]. Its therapeutic applications are explored in conditions like hepatic encephalopathy, where it aids in reducing toxic ammonia levels[4][8][10]. It also serves as a precursor for the synthesis of polyamines, which are vital for cell proliferation and tissue repair[4][7]. However, as a hydrophilic amino acid, L-ornithine itself exhibits high water solubility due to its polar amino and carboxyl groups, which can limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium[7]. This presents a challenge for achieving optimal therapeutic concentrations via oral administration.

The Prodrug Strategy: Enhancing Delivery via Esterification

To overcome the permeability limitations of L-ornithine, an ethyl ester prodrug strategy is employed. Prodrugs are inactive derivatives that convert in vivo to the active parent drug[1][2]. Esterification masks the polar carboxyl group of L-ornithine, increasing its lipophilicity. This modification is designed to enhance its ability to cross the intestinal membrane[3][5][6]. Following absorption, ubiquitous esterase enzymes in the intestinal wall, blood, and liver are expected to hydrolyze the ester bond, releasing the active L-ornithine into systemic circulation[5][6][11]. The dihydrochloride salt form enhances the stability and solubility of the prodrug molecule for formulation purposes[4][12].

Defining Bioavailability: Key Pharmacokinetic Concepts

Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter in drug development, determining the dosage required to achieve therapeutic effect. Key pharmacokinetic (PK) parameters used to define bioavailability include:

-

AUC (Area Under the Curve): The total drug exposure over time.

-

Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

Physicochemical Characterization and its Impact on Absorption

A thorough understanding of the physicochemical properties of Ethyl L-ornithine dihydrochloride is the foundation for predicting its behavior in vivo.

-

Chemical Structure: The molecule consists of L-ornithine with its carboxyl group esterified with ethanol and is formulated as a dihydrochloride salt[4][12].

-

Solubility: The salt form is expected to have good aqueous solubility, which is crucial for dissolution in the gastrointestinal fluids. The solubility of the parent L-ornithine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL[13].

-

Lipophilicity (LogP/LogD): The ethyl ester group increases lipophilicity compared to L-ornithine. This property is a key determinant of passive membrane permeability.

-

Stability: The stability of the ester bond must be evaluated at different pH values (simulating the stomach and intestine) and in the presence of esterase enzymes to understand its conversion kinetics.

| Property | Description | Predicted Impact on Bioavailability |